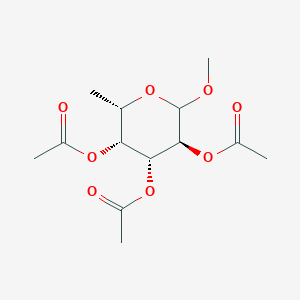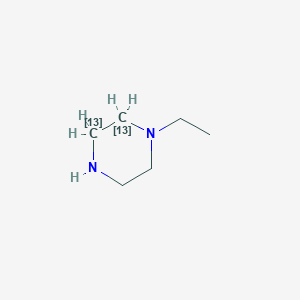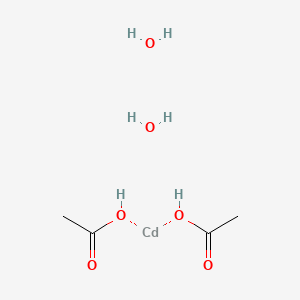![molecular formula C28H26BrN3O7S B12058055 Ethyl 2-{[((2E)-2-{4-[(3-bromobenzoyl)oxy]-3-methoxybenzylidene}hydrazino)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 477730-39-5](/img/structure/B12058055.png)
Ethyl 2-{[((2E)-2-{4-[(3-bromobenzoyl)oxy]-3-methoxybenzylidene}hydrazino)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SALOR-INT L236276-1EA is a chemical compound with the CAS number 477730-39-5. It is used primarily for experimental and research purposes. The compound’s molecular structure and properties make it a valuable subject for various scientific studies .
Méthodes De Préparation
The preparation of SALOR-INT L236276-1EA involves specific synthetic routes and reaction conditions. One common method includes the addition reaction of benzylamine. The process typically involves reacting benzylamine with isopropyl sulfonic acid chloride to generate 4-isopropylbenzyl sulfonate, followed by a dehydration reaction to obtain the final product . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and consistency of the compound.
Analyse Des Réactions Chimiques
SALOR-INT L236276-1EA undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in substitution reactions with halogens and other electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
SALOR-INT L236276-1EA has a wide range of scientific research applications. In chemistry, it is used as an intermediate in organic synthesis. In biology, it serves as a tool for studying molecular interactions and pathways. In medicine, the compound is explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases. Industrial applications include its use in the synthesis of various chemicals and materials .
Mécanisme D'action
The mechanism of action of SALOR-INT L236276-1EA involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the context of its use. Detailed studies are often required to elucidate the precise mechanisms involved .
Comparaison Avec Des Composés Similaires
SALOR-INT L236276-1EA can be compared with other similar compounds, such as 4-isopropylbenzylamine and other benzylamine derivatives. These compounds share similar structural features but may differ in their reactivity, stability, and specific applications. The uniqueness of SALOR-INT L236276-1EA lies in its specific molecular interactions and the range of applications it supports .
Propriétés
Numéro CAS |
477730-39-5 |
|---|---|
Formule moléculaire |
C28H26BrN3O7S |
Poids moléculaire |
628.5 g/mol |
Nom IUPAC |
ethyl 2-[[2-[(2E)-2-[[4-(3-bromobenzoyl)oxy-3-methoxyphenyl]methylidene]hydrazinyl]-2-oxoacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C28H26BrN3O7S/c1-3-38-28(36)23-19-9-4-5-10-22(19)40-26(23)31-24(33)25(34)32-30-15-16-11-12-20(21(13-16)37-2)39-27(35)17-7-6-8-18(29)14-17/h6-8,11-15H,3-5,9-10H2,1-2H3,(H,31,33)(H,32,34)/b30-15+ |
Clé InChI |
QMKAWGUIXALTRH-FJEPWZHXSA-N |
SMILES isomérique |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=O)N/N=C/C3=CC(=C(C=C3)OC(=O)C4=CC(=CC=C4)Br)OC |
SMILES canonique |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=O)NN=CC3=CC(=C(C=C3)OC(=O)C4=CC(=CC=C4)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-chlorophenyl)-4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B12057978.png)




![1-hexyl-2-hydroxy-4-oxo-N'-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12058014.png)



![2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12058047.png)

![2-[2,6-dihydroxy-4-(N-phenylanilino)phenyl]-4-(4-diphenylazaniumylidene-2,6-dihydroxycyclohexa-2,5-dien-1-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B12058060.png)
![2,15,28,41,53,54,55,56-Octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3(56),4,6,8,10,12,14,16(55),17,19,21,23,25,27,29,31,33,35,37,39,42(53),43,45,47,49,51-heptacosaene](/img/structure/B12058064.png)

